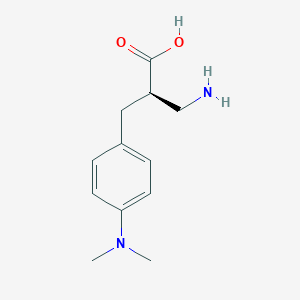
(r)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a dimethylamino-substituted benzyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable benzylamine derivative with a propanoic acid precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of continuous flow reactors can also enhance the sustainability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Medicine
In medicine, ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid has potential applications in drug development. Its structural components can be modified to create analogs with therapeutic properties.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility allows for applications in various sectors, including pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The propanoic acid moiety can participate in acid-base reactions, further modulating the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-Amino-2-(4-methylamino)benzyl)propanoic acid
- ®-3-Amino-2-(4-ethylamino)benzyl)propanoic acid
- ®-3-Amino-2-(4-(dimethylamino)phenyl)propanoic acid
Uniqueness
What sets ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both amino and dimethylamino groups allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(2R)-2-(aminomethyl)-3-[4-(dimethylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16/h3-6,10H,7-8,13H2,1-2H3,(H,15,16)/t10-/m1/s1 |
Clave InChI |
UBHBWFINVWXKBO-SNVBAGLBSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)C[C@H](CN)C(=O)O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


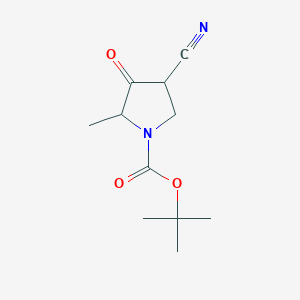
![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)

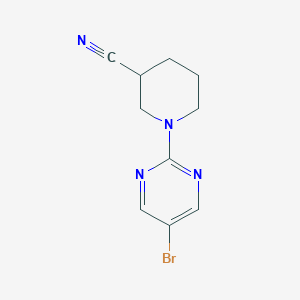
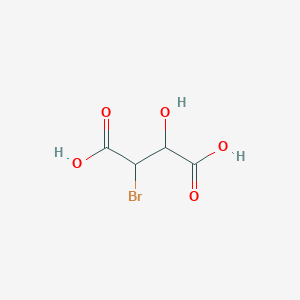
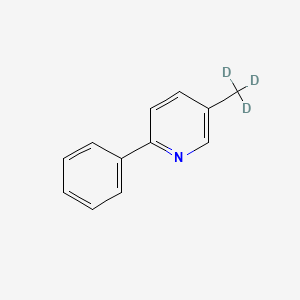
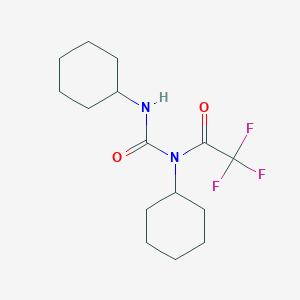
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)
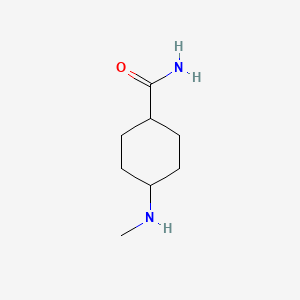

![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)
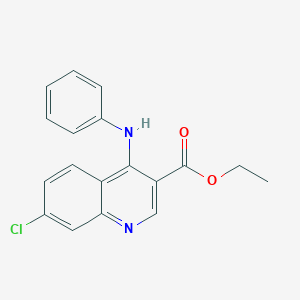
![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)
